Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
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Overview
Description
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would be applicable to the production of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Scientific Research Applications
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of activities, including antitumor, antibacterial, and CNS depressive effects.
Uniqueness
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is unique due to its specific neuroprotective and anti-inflammatory properties, which are not as prominently observed in similar compounds. Its ability to inhibit multiple pathways involved in neurodegeneration and inflammation makes it a promising candidate for therapeutic development .
Properties
CAS No. |
832127-95-4 |
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Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
3-hydroxypyrimido[5,4-d]triazin-4-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H |
InChI Key |
CMYJPUMYBQSOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)N(N=N2)O |
Origin of Product |
United States |
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